molecular formula C16H11N3O3S B2651355 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 941954-41-2

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2651355
CAS No.: 941954-41-2
M. Wt: 325.34
InChI Key: FFNFQKMXBHZPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a 5-methyl-1,2-oxazole-3-carboxamide group. This structure combines aromatic and heteroaromatic moieties, which are frequently exploited in medicinal chemistry for their diverse biological activities. The benzofuran group contributes to π-π stacking interactions, while the thiazole and oxazole rings enhance hydrogen bonding and metabolic stability.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-9-6-11(19-22-9)15(20)18-16-17-12(8-23-16)14-7-10-4-2-3-5-13(10)21-14/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNFQKMXBHZPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the benzofuran ring through the cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The oxazole ring is often constructed through the cyclization of α-haloketones with amides.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of various benzofuran derivatives . Additionally, the use of continuous flow reactors can improve the scalability and efficiency of the production process.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Efficacy : In studies evaluating the antimicrobial activity of various synthesized compounds, N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Testing

A recent study evaluated the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains. The results indicated that the compound had an MIC value of 62.5 µg/mL against Bacillus subtilis, showcasing its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been assessed for antifungal activity. Research findings suggest that it can inhibit the growth of various fungal strains, making it a candidate for further development in antifungal therapies.

Table 1: Antimicrobial and Antifungal Activity

PathogenActivity TypeMIC (µg/mL)
Staphylococcus aureusAntibacterial62.5
Escherichia coliAntibacterial125
Candida albicansAntifungal100

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce pro-oxidative effects, leading to an increase in reactive oxygen species in cancer cells. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Purity/Synthesis Method Reference
Target Compound Benzofuran-thiazole-oxazole 1-Benzofuran-2-yl, 5-methyl-oxazole Not reported (structural analogy) N/A
Compound 32 Dichlorophenoxy-benzyl-oxazole 2,4-Dichlorophenoxy, methoxy Antimicrobial (inferred) 95.1% (TLC)
Compound 33 Dichlorophenoxy-hydroxybenzyl-oxazole 2,4-Dichlorophenoxy, hydroxyl Antimicrobial (inferred) 99.7% (HPLC)
Ligand L1 Sulfonamide-oxazole 2-Hydroxybenzylidene, sulfonamide Cytotoxic (MDA-MB-231) Not reported
Filapixant Thiazole-pyrimidine 5-Methyl-thiazole, trifluoromethyl Purinoreceptor antagonist Not reported

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article summarizes its synthesis, biological properties, and potential applications based on current research findings.

1. Synthesis

The compound can be synthesized through a multi-step process involving the reaction of benzofuran derivatives with thiazole and oxazole moieties. Recent studies have demonstrated various synthetic routes, optimizing conditions for yield and purity. For instance, a catalyst-free method was reported, yielding high purity products through controlled reflux in suitable solvents .

2.1 Antimicrobial Properties

Research indicates that compounds containing the benzofuran and thiazole scaffolds exhibit potent antimicrobial activities. For instance, derivatives similar to this compound were shown to inhibit the growth of Mycobacterium tuberculosis and various fungal strains. The minimum inhibitory concentrations (MIC) for certain derivatives were as low as 8 μg/mL against M. tuberculosis H37Rv .

2.2 Anticancer Activity

The benzofuran moiety has been highlighted for its anticancer potential. Studies have shown that derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds with similar structural features demonstrated significant cytotoxicity against breast cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.

2.3 Anti-inflammatory Effects

Some studies have explored the anti-inflammatory properties of benzofuran derivatives. Compounds have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

3. Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:

  • Benzofuran Substituents : The presence of hydroxyl or methoxy groups on the benzofuran ring enhances antimicrobial activity.
  • Thiazole Ring Modifications : Alterations to the thiazole ring can significantly affect potency against various pathogens.

The following table summarizes some key findings related to different derivatives:

Compound StructureMIC (μg/mL)Activity TypeNotes
Benzofuran Derivative A8AntimycobacterialEffective against M. tuberculosis
Benzofuran Derivative B3AntifungalActive against C. albicans
Benzofuran Derivative C<10AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. Among them, one compound showed an MIC of 8 μg/mL, indicating strong potential as a new antitubercular agent .

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of related compounds, revealing that certain derivatives could inhibit cell proliferation in breast cancer cell lines significantly more than standard treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Core Synthesis : Analogous compounds (e.g., benzothiazole carboxamides) are typically synthesized via condensation reactions. For example, 5-chlorothiazol-2-amine derivatives react with activated carboxylic acids (e.g., benzoyl chlorides) in pyridine under reflux, followed by purification via recrystallization (e.g., CH₃OH or DMSO/water mixtures) .
  • Optimization : Yield improvements (30–85%) are achieved by varying solvents (ethanol, pyridine), temperature (room temp to 90°C), and catalysts (POCl₃ for cyclization). pH adjustment (8–9 with NH₃) aids precipitation .
    • Key Data :
Reaction ComponentTypical ConditionsYield Range
SolventEthanol, Pyridine37–85%
Temperature25–90°CDependent on substituents
CatalystPOCl₃Improves cyclization efficiency

Q. How should researchers characterize this compound, and what analytical techniques are critical for structural confirmation?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.68–1.73 ppm for alkyl chains, aromatic protons at δ 6.91–7.50 ppm) and IR (amide C=O stretches ~1650–1700 cm⁻¹) confirm functional groups .
  • Chromatography : HPLC (≥98% purity) and TLC monitor reaction progress .
    • Troubleshooting : Low yields may arise from incomplete cyclization; recrystallization (e.g., CHCl₃ or DMSO/water) improves purity .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in NMR shifts (e.g., thiazole vs. oxazole protons) require cross-validation with computational methods (DFT for predicted chemical shifts) .
  • Resolution : Compare experimental data with synthesized analogs (e.g., 4g–4n in ) and leverage X-ray crystallography (where feasible) to resolve ambiguities .

Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential, such as PFOR (Pyruvate:Ferredoxin Oxidoreductase)?

  • Biochemical Assays :

  • Inhibition Mechanism : The amide anion in analogous thiazole derivatives disrupts PFOR’s active site via hydrogen bonding (N1–H1⋯N2 interactions) .
  • Protocol : Use anaerobic conditions, monitor NADH oxidation spectrophotometrically, and calculate IC₅₀ values .
    • Data Interpretation : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with inhibitory activity using SAR studies .

Q. What computational approaches predict the compound’s solvatochromic behavior or binding affinity?

  • Methods :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict UV-Vis spectra and solvent polarity effects .
  • Molecular Docking : Use AutoDock Vina to simulate binding to PFOR (PDB: 1LS6); validate with free-energy perturbation (FEP) .
    • Key Insight : Benzofuran’s π-stacking and thiazole’s hydrogen-bonding motifs dominate target interactions .

Q. How can crystallization challenges be mitigated to obtain high-quality single crystals for X-ray studies?

  • Crystallization Protocol :

  • Solvent Selection : Use mixed solvents (e.g., CH₃OH/CHCl₃) for slow evaporation .
  • Temperature Control : Gradual cooling from 50°C to 4°C reduces disorder .
    • Hydrogen Bonding : Non-classical interactions (C–H⋯O/F) stabilize crystal packing, as seen in analogous thiazole derivatives .

Methodological Notes

  • Contradictions in Synthesis : Yields vary significantly with substituents (e.g., 4i: 37% vs. 13: 85%), emphasizing the need for substituent-specific optimization .
  • Data Validation : Cross-reference NMR/IR with PubChem datasets (e.g., CID 145982400) to ensure consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.